molecular formula C18H11N3O3 B8522122 3-Hydroxy-N-benzimidazolon-5-yl-2-naphthamide

3-Hydroxy-N-benzimidazolon-5-yl-2-naphthamide

Cat. No. B8522122
M. Wt: 317.3 g/mol
InChI Key: FPAOGTANKGDVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05756757

Procedure details

75.0 g (0.5 mol) of 5-aminobenzimidazolone and 41 g of anhydrous sodium acetate are initially introduced into 700 ml of N,N'-dimethylformamide and 776.8 g of 3-hydroxy-2-naphthoyl chloride (from 99.0 g (0.52 mol) of 3-hydroxy-2-naphthoic acid) in chlorobenzene are metered in at 5°-10° C. in the course of 30 min. After addition is complete, the mixture is subsequently stirred at 20° C. for 3 h, warmed to 50° C. and filtered. The filter cake does not filter off with suction very well (suction time: 14 h). For purification, the filter cake is taken up in 1 ml of methanol, the mixture is stirred and filtered off with suction, and the filter cake is washed with 250 ml of methanol and subsequently several times with a total of 1 l of boiling water. After drying, 130.3 g of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide are obtained; this corresponds to 81.7% of theory.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
776.8 g
Type
reactant
Reaction Step One
Quantity
0.52 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]2=[N:6][C:7](=[O:9])[N:8]=[C:4]2[CH:3]=1.C([O-])(=O)C.[Na+].[OH:17][C:18]1[C:19]([C:28](Cl)=[O:29])=[CH:20][C:21]2[C:26]([CH:27]=1)=[CH:25][CH:24]=[CH:23][CH:22]=2.OC1C(C(O)=O)=CC2C(C=1)=CC=CC=2>ClC1C=CC=CC=1.CN(C=O)C>[OH:17][C:18]1[C:19]([C:28]([NH:1][C:2]2[CH:11]=[CH:10][C:5]3=[N:6][C:7](=[O:9])[N:8]=[C:4]3[CH:3]=2)=[O:29])=[CH:20][C:21]2[C:26]([CH:27]=1)=[CH:25][CH:24]=[CH:23][CH:22]=2 |f:1.2|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
NC1=CC=2C(=NC(N2)=O)C=C1
Name
Quantity
41 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
776.8 g
Type
reactant
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)Cl
Name
Quantity
0.52 mol
Type
reactant
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1
Name
Quantity
700 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred at 20° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are metered in at 5°-10° C. in the course of 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 50° C.
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The filter cake does not filter off with suction very well (suction time: 14 h)
Duration
14 h
CUSTOM
Type
CUSTOM
Details
For purification
STIRRING
Type
STIRRING
Details
the mixture is stirred
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
the filter cake is washed with 250 ml of methanol and subsequently several times with a total of 1 l of boiling water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)NC1=CC=2C(=NC(N2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 130.3 g
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.